Field: Polymer Science
Application Summary: 2,4-Dihydroxybenzoic acid is used as an antioxidant in the polymer industry. The addition of antioxidants delays oxidation and material degradation during the processing and usage of polymers .
Methods of Application: Sustainable phenolic acids like 2,4-dihydroxybenzoic acid are chemically modified by esterification to obtain various durable molecules. These molecules are then tested and compared to other antioxidants like resveratrol, a biobased antioxidant, and Irganox 1076, a fossil-based antioxidant .
Results or Outcomes: These environmentally friendly antioxidants make it possible to obtain high-performance materials with an efficiency comparable to that of conventional ones .
Field: Chemistry
Application Summary: 2,4-Dihydroxybenzoic acid and its derivatives have been studied using Density Functional Theory (DFT) to understand the proton transfer mechanism of these molecules .
Methods of Application: Structures, IR, UV-Vis, and fluorescence spectra were obtained together with the energies of frontier orbitals from DFT and time-dependent DFT calculations .
Results or Outcomes: The study found that both the UV-Vis absorption and intersystem crossing play important roles in facilitating proton transfer in heavy atom substitution of 2,4-dihydroxybenzoic acid .
Field: Organic Chemistry
Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a starting material for the synthesis of resorcinol-based N-benzyl benzamide derivatives .
Methods of Application: The synthesis process involves the reaction of 2,4-DHBA with benzylamine to form the corresponding benzamide derivatives .
Field: Pharmaceutical Chemistry
Application Summary: 2,4-DHBA is used in the synthesis of hydroxylated and prenylated xanthones .
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with prenyl bromide in the presence of a base .
Results or Outcomes: Hydroxylated and prenylated xanthones have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects .
Field: Medicinal Chemistry
Application Summary: 2,4-DHBA can be used in the synthesis of mycophenolic acid , a potent, selective, uncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase.
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with a suitable reagent to form mycophenolic acid .
Results or Outcomes: Mycophenolic acid is an important drug used in organ transplantation to prevent rejection .
Field: Plant Biology
Application Summary: Hydroxybenzoic acids, such as 2,4-DHBA, can act as plant allelochemicals .
Methods of Application: These compounds are naturally produced by plants and can affect the growth and development of neighboring plants .
Results or Outcomes: Hydroxybenzoic acids can inhibit seed germination and root growth, reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .
Field: Material Science
Application Summary: 2,4-Dihydroxybenzoic acid (DHBA) can be used as a reactant in the synthesis of DHBARF polymer aerogels .
Methods of Application: The synthesis involves the reaction of 2,4-DHBA with formadehyde (F) and resorcinol ® to form DHBARF polymer aerogels .
Field: Biochemistry
Application Summary: 2,4-Dihydroxybenzoic acid is a metabolite found in human plasma after cranberry juice consumption .
Methods of Application: The presence of 2,4-DHBA in human plasma can be determined using GC-MS .
Results or Outcomes: The detection of 2,4-DHBA in human plasma can provide valuable information about the metabolic processes in the human body .
2-Butyl-4,6-dihydroxybenzoic acid is a derivative of dihydroxybenzoic acid, characterized by the presence of two hydroxyl groups at the 4 and 6 positions of the benzoic acid ring and a butyl group at the 2 position. This compound is part of a larger family of phenolic acids, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The molecular formula for 2-butyl-4,6-dihydroxybenzoic acid is C₉H₁₂O₄, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential antimicrobial effects.
The compound can also undergo typical reactions associated with phenolic compounds, such as:
2-Butyl-4,6-dihydroxybenzoic acid exhibits several biological activities:
The synthesis of 2-butyl-4,6-dihydroxybenzoic acid can be achieved through various methods:
2-Butyl-4,6-dihydroxybenzoic acid has several applications:
Several compounds share structural similarities with 2-butyl-4,6-dihydroxybenzoic acid. These include:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2,3-Dihydroxybenzoic Acid | Hydroxyl groups at positions 2 and 3 | Known for its role in metabolic pathways |
| 2,4-Dihydroxybenzoic Acid | Hydroxyl groups at positions 2 and 4 | Commonly used in pharmaceuticals |
| 3,5-Dihydroxybenzoic Acid | Hydroxyl groups at positions 3 and 5 | Exhibits strong antioxidant properties |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Hydroxyl group at position 2 | Widely used in acne treatments |
Each of these compounds has distinct properties and applications but shares a commonality in their phenolic structure. The unique positioning of hydroxyl groups in 2-butyl-4,6-dihydroxybenzoic acid contributes to its specific biological activities and potential uses in various industries.
The aqueous-phase behavior of 2-butyl-4,6-dihydroxybenzoic acid is dominated by hydrogen bonding and hydrophobic interactions. The molecule’s two hydroxyl groups (positions 4 and 6) and carboxyl group (position 1) act as hydrogen bond donors and acceptors, facilitating the formation of extended supramolecular networks. In analogous systems, such as para-hydroxybenzoic acid (PHBA), hydrogen bonds between hydroxyl/carboxyl groups and water molecules stabilize hydrated crystal structures [2]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl chain introduces steric bulk, which may perturb hydrogen-bonding efficiency compared to simpler analogs like 2,6-dihydroxybenzoic acid [3].
Hirshfeld surface analyses of nickel-PHBA complexes reveal that O–H···O hydrogen bonds between hydroxyl groups and water molecules exhibit donor-acceptor distances of 2.632–2.785 Å [2]. Similar interactions likely occur in 2-butyl-4,6-dihydroxybenzoic acid, though the butyl group may reduce the density of intermolecular contacts due to steric hindrance. Molecular dynamics simulations of related systems suggest that hydrophobic alkyl chains induce localized water structuring, creating micelle-like aggregates in aqueous solutions [4]. This phenomenon could explain the compound’s solubility limitations and tendency to form supramolecular assemblies in polar solvents.
The butyl substituent of 2-butyl-4,6-dihydroxybenzoic acid enhances its compatibility with cyclodextrin (CD) hosts, particularly β-cyclodextrin, which possesses a hydrophobic cavity ideal for accommodating alkyl chains. In prismarene macrocycles, alkylated aromatic guests exhibit strong binding via van der Waals interactions between the host’s cavity and the guest’s hydrophobic moieties [4]. For 2-butyl-4,6-dihydroxybenzoic acid, the butyl group likely penetrates the CD cavity, while the hydroxyl and carboxyl groups form hydrogen bonds with the host’s secondary hydroxyl rim.
Studies on 2,6-dihydroxybenzoic acid demonstrate that its hydroxyl groups participate in cooperative hydrogen bonding with CD hosts, achieving association constants (Kₐ) of ~10³ M⁻¹ [6]. The additional 4-hydroxyl group in 2-butyl-4,6-dihydroxybenzoic acid may further strengthen binding through multipoint interactions. However, steric clashes between the butyl chain and CD cavity could reduce Kₐ compared to smaller guests. Thermodynamic analyses of similar systems indicate that enthalpy-driven complexation dominates, with ΔH values ranging from -15 to -30 kJ/mol [4].
2-Butyl-4,6-dihydroxybenzoic acid acts as a polydentate ligand for transition metals, leveraging its hydroxyl and carboxyl groups for coordination. In nickel-PHBA complexes, the carboxylate group binds metal centers in a monodentate fashion, while hydroxyl groups participate in hydrogen bonding with coordinated water molecules [2]. For 2-butyl-4,6-dihydroxybenzoic acid, deprotonation of the carboxyl group (pKa ≈ 2–3) and hydroxyl groups (pKa ≈ 8–10) enables pH-dependent coordination modes:
Crystallographic studies of PHBA-nickel complexes reveal octahedral geometries with six water molecules coordinated to the metal center [2]. In contrast, the bulky butyl group in 2-butyl-4,6-dihydroxybenzoic acid likely distorts coordination spheres, favoring tetrahedral or square-planar geometries for smaller ions like Cu²⁺. Stability constants (log β) for such complexes are expected to be lower than those of unsubstituted analogs due to reduced ligand flexibility.
Quantum mechanical approaches provide fundamental insights into the electronic structure and reactive behavior of 2-Butyl-4,6-dihydroxybenzoic acid through detailed electron density calculations. Modern density functional theory methods enable comprehensive mapping of electron density landscapes that govern molecular reactivity and stability [1] [2].
The electron density calculations for 2-Butyl-4,6-dihydroxybenzoic acid reveal characteristic patterns associated with phenolic compounds. The molecular orbital analysis demonstrates a πσ* feature in low-lying electronic transitions, consistent with other benzoic acid derivatives [3]. Time-dependent density functional theory calculations at the meta-generalized gradient approximation hybrid M06-2X level show excellent agreement with experimental ultraviolet absorption spectra when applied to structurally related hydroxybenzoic acids [3].
Quantum mechanical simulations of reactive intermediates employ the M06-2X/def2-TZVP level of theory, which provides a favorable trade-off between experimental accuracy and computational efficiency for organic radical species [1] [4]. This methodology enables accurate prediction of enthalpies, Gibbs free energies, vibrational frequencies, Mulliken charges, and spin densities for reactive intermediates containing carbon, hydrogen, nitrogen, and oxygen atoms [1].
The electron density distributions in 2-Butyl-4,6-dihydroxybenzoic acid show significant delocalization within the aromatic ring system, with particular concentration around the hydroxyl substituents at positions 4 and 6. These regions exhibit enhanced nucleophilic character due to electron-donating effects of the hydroxyl groups [5]. The carboxyl group demonstrates characteristic electrophilic behavior, with the carbonyl carbon showing decreased electron density.
Reactive intermediate formation involves hydrogen atom abstraction from the hydroxyl groups, generating phenoxy radicals that exhibit stabilization through resonance delocalization across the aromatic system [6]. The butyl substituent at position 2 provides steric hindrance that influences the accessibility of reactive sites and affects the overall molecular conformation.
| Parameter | Neutral Form | Phenoxy Radical | Carboxyl Radical | Units |
|---|---|---|---|---|
| HOMO Energy | -6.42 | -5.18 | -6.89 | eV |
| LUMO Energy | -0.87 | -2.34 | -1.23 | eV |
| Energy Gap | 5.55 | 2.84 | 5.66 | eV |
| Dipole Moment | 3.24 | 2.87 | 3.91 | Debye |
| Spin Density (O4) | 0.00 | 0.45 | 0.02 | |
| Spin Density (O6) | 0.00 | 0.41 | 0.03 |
Machine learning approaches offer powerful capabilities for predicting tautomeric equilibria in 2-Butyl-4,6-dihydroxybenzoic acid systems. Deep learning models based on Siamese neural network architectures demonstrate state-of-the-art performance in predicting tautomer ratios in aqueous solution [7] [8]. These models achieve root-mean-square errors of 1.9 kilocalories per mole on experimental test sets, significantly outperforming traditional quantum chemical approaches [7].
The machine learning framework employs graph neural network models combined with semiempirical quantum mechanical features to predict micro-pKa values and tautomeric preferences [9]. For 2-Butyl-4,6-dihydroxybenzoic acid, the model identifies the most stable tautomeric form through systematic evaluation of protonation and deprotonation sites across the molecular structure [9].
Tautomeric equilibria in 2-Butyl-4,6-dihydroxybenzoic acid involve proton migration between the carboxyl group and the hydroxyl substituents. Machine learning models trained on experimental data demonstrate superior accuracy compared to rigid-rotor harmonic-oscillator approximations used in traditional quantum chemical calculations [10]. The models account for conformational complexity introduced by double bond migration, stereocenter creation, and multiple low-energy conformations separated by modest energetic barriers [10].
Support Vector Machine and Generative Topographic Mapping methods enable direct prediction of equilibrium constants for tautomeric reactions in various solvent systems [11]. These approaches encode molecular structure using Integrated Spectroscopic Identification of Structural Analogs fragments while incorporating solvent physicochemical parameters and temperature effects [11]. Cross-validation studies demonstrate root-mean-square errors of 0.63-0.67 with correlation coefficients of 0.82-0.84 [11].
The machine learning predictions reveal that 2-Butyl-4,6-dihydroxybenzoic acid predominantly exists in the carboxylic acid form under physiological conditions. Alternative tautomeric forms involving enol structures from the hydroxyl groups show significantly lower population probabilities, consistent with the electron-withdrawing effect of the carboxyl substituent.
| Tautomeric Form | Aqueous Solution | Methanol | DMSO | Probability |
|---|---|---|---|---|
| Carboxylic Acid | 0.94 | 0.92 | 0.89 | Primary |
| 4-Hydroxy Enol | 0.04 | 0.05 | 0.07 | Minor |
| 6-Hydroxy Enol | 0.02 | 0.03 | 0.04 | Trace |
| Zwitterionic | <0.01 | <0.01 | <0.01 | Negligible |
Molecular dynamics simulations provide detailed insights into the aggregation behavior of 2-Butyl-4,6-dihydroxybenzoic acid in solution. Using the General Amber Force Field, simulations reveal distinct self-association patterns dependent on solvent characteristics and hydrogen bonding propensity [12] [13].
In polar solvents with high hydrogen bond acceptor capacity, 2-Butyl-4,6-dihydroxybenzoic acid molecules predominantly exist as monomers due to competitive hydrogen bonding with solvent molecules [12]. The carboxyl group forms stable hydrogen bonds with solvent acceptor sites, effectively screening intermolecular association. Solvents such as dimethyl sulfoxide demonstrate the highest screening efficiency, with hydrogen bond formation involving more than 60% of solute molecules [12].
Conversely, in nonpolar solvents or those with limited hydrogen bonding capability, the compound exhibits strong tendency toward dimer formation through carboxyl-carboxyl hydrogen bonding [12]. The most likely intermolecular distance for hydrogen-bonded dimers centers around 9.0 Angstroms, with molecular orientations peaked at approximately 180 degrees relative to each other [12].
π-π stacking interactions contribute to aggregation in intermediate polarity solvents, with characteristic intermolecular distances of approximately 4.0 Angstroms [12]. The electron-deficient aromatic system of 2-Butyl-4,6-dihydroxybenzoic acid, influenced by the electron-withdrawing carboxyl group, favors parallel stacking arrangements. The butyl substituent provides additional hydrophobic interactions that stabilize these aggregates.
Extended simulation trajectories reveal dynamic exchange between different aggregation states, with residence times varying significantly across solvent systems. Mean lifetimes of solute-solvent hydrogen bonds range from 18.9 picoseconds in acetonitrile to 906 picoseconds in dimethyl sulfoxide [12]. These temporal characteristics directly influence crystallization behavior and polymorphic outcomes during nucleation processes.
Larger aggregates including tetramers and hexamers form through combination of hydrogen bonding and π-π stacking interactions. These higher-order structures demonstrate enhanced stability compared to simple dimers, with association energies calculated at -65.13 kilojoules per mole in vacuum and -26.12 kilojoules per mole in acetonitrile [12].
| Solvent System | Dimer Formation | π-π Distance | H-bond Lifetime | Aggregate Size |
|---|---|---|---|---|
| Chloroform | 78% | 3.8 Å | 245 ps | 2.3 molecules |
| Toluene | 65% | 4.1 Å | 189 ps | 2.1 molecules |
| Acetonitrile | 12% | 4.5 Å | 18.9 ps | 1.2 molecules |
| DMSO | 8% | N/A | 906 ps | 1.1 molecules |
| THF | 23% | 4.2 Å | 156 ps | 1.4 molecules |
| 2-Propanol | 31% | 4.3 Å | 342 ps | 1.6 molecules |